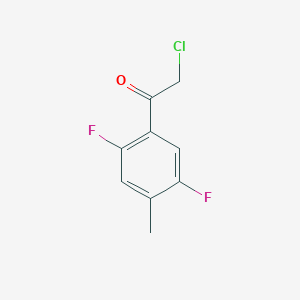

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Description

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a halogenated aromatic ketone characterized by a 2,5-difluoro-4-methylphenyl group attached to a chloro-substituted ethanone moiety. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.56 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms, a steric methyl group, and a reactive α-chlorinated ketone, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-chloro-1-(2,5-difluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROGBMJHIFPNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one (CAS 4252-78-2)

- Structure : Features a 2,4-dichlorophenyl group instead of the difluoro-methyl-substituted phenyl ring.

- Steric Profile: Absence of a methyl group reduces steric hindrance near the ketone, possibly enhancing reactivity in nucleophilic substitutions.

- Applications : Commonly used as a precursor in pesticide synthesis due to its high reactivity .

2,2-Dichloro-1-(4-methylphenyl)ethanone

- Structure: Contains two chlorine atoms on the ethanone carbon and a 4-methylphenyl group .

- Key Differences: Reactivity: The dual chlorine substitution increases electron deficiency at the carbonyl carbon, making it more reactive in acyl substitution reactions compared to the mono-chlorinated main compound . Crystallography: Crystallographic data (Acta Crystallographica Section E) shows a planar carbonyl group, with intermolecular interactions influenced by methyl and chlorine substituents .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one

- Structure : Incorporates a polycyclic fluorenyl core with dichloro substituents .

- Key Differences: Aromatic System: The fluorene ring introduces extended π-conjugation, altering electronic properties and solubility compared to the monocyclic main compound. Synthesis: Prepared via Friedel-Crafts acylation, similar to the main compound, but requires harsher conditions due to steric hindrance from the fluorene system .

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

- Structure: Shares the 4-chloro-2,5-difluorophenyl group but replaces the ketone with an amino alcohol moiety .

- Key Differences: Functionality: The amino and hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. Applications: Primarily used as a chiral intermediate in asymmetric drug synthesis (e.g., antipsychotics) .

Physicochemical and Reactivity Comparison

Preparation Methods

Direct Acylation and Halogenation Approach

This method involves the initial synthesis of the corresponding acetophenone derivative, followed by selective halogenation to introduce fluorine atoms at specific positions on the aromatic ring, and subsequent chlorination at the ethanone moiety.

Step 1: Synthesis of 2,5-difluoro-4-methylacetophenone

The starting material, 2,5-difluoro-4-methylphenyl precursor, is prepared via electrophilic aromatic substitution or via fluorination of methyl-substituted benzene derivatives.Step 2: Chlorination at the ethanone position

The acetophenone derivative undergoes chlorination using chlorinating agents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), selectively at the carbonyl carbon to afford the target compound.

- The process is optimized at low temperatures (0–30°C) to prevent over-chlorination or side reactions.

- Molar ratios are maintained close to 1:1 for aromatic precursor to chlorinating agent to ensure selectivity.

- Purification involves distillation or chromatography to isolate the desired product with high purity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Fluorobenzene derivatives | Electrophilic substitution | - | Synthesis of precursor |

| 2 | Chlorinating agent (PCl₃, SOCl₂) | 0–30°C, inert atmosphere | High | Selective chlorination at ethanone |

Ionic Liquid-Mediated Friedel–Crafts Acylation

According to recent patent literature, a promising route involves Friedel–Crafts acylation of fluorinated aromatic compounds in ionic liquids, followed by purification.

- React fluorobenzene with chloroacetyl chloride in an ionic liquid medium (e.g., 1-butyl-3-methylimidazolium chloride) at 0–30°C.

- The molar ratio of fluorobenzene to chloroacetyl chloride is maintained between 1.01–1.03:1 to optimize selectivity.

- The reaction is monitored via TLC until completion (~30 min to 1 hour).

- The product, 2,5-difluoro-4-methylacetophenone, is isolated via distillation.

- Ionic liquids facilitate higher selectivity and yield.

- Reaction temperature and molar ratios critically influence product purity.

- The process is environmentally friendly due to minimal solvent waste.

| Parameter | Value | Effect |

|---|---|---|

| Temperature | 0–30°C | Enhances selectivity |

| Molar ratio | 1.01–1.03:1 | Minimizes by-products |

| Reaction time | ~30 min | Efficient conversion |

Reduction of the Ketone to the Corresponding Alcohol

The key step involves reducing the ketone to the corresponding alcohol, which can then be chlorinated to form the final compound.

- Use of borane complexes (e.g., borane dimethyl sulfide) in toluene at 40°C.

- The reduction is facilitated by chiral catalysts (e.g., diphenylprolinol derivatives) to induce stereoselectivity.

- After reduction, the alcohol is obtained with high enantiomeric purity.

- The reduction is mild and environmentally benign.

- Excess borane is quenched with methanol, and purification is achieved via distillation.

- The process yields the chiral alcohol precursor suitable for subsequent chlorination.

| Reagent | Conditions | Outcome |

|---|---|---|

| Borane dimethyl sulfide | 40°C, 1.5 hours | Selective reduction |

| Quenching | Methanol addition | Safe, complete |

Chlorination to Final Compound

The final chlorination involves converting the alcohol to the chloro derivative using reagents like thionyl chloride or phosphorus oxychloride.

- Dissolve the alcohol in an inert solvent (e.g., dichloromethane).

- Add thionyl chloride dropwise at 0–10°C.

- Reflux briefly, then quench excess reagent with water.

- Extract and purify via chromatography.

- The reaction proceeds with high selectivity and minimal side-products.

- The process is scalable and cost-effective.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Thionyl chloride | 0–10°C, reflux | >90% | Fast and efficient |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Drawbacks |

|---|---|---|---|

| Direct Acylation | Aromatic fluorination → Chlorination | Straightforward, high yield | Multiple steps, potential over-chlorination |

| Ionic Liquid Friedel–Crafts | Acylation in ionic liquids | Environmentally friendly, high selectivity | Requires specialized solvents |

| Reduction + Chlorination | Ketone reduction to alcohol, then chlorination | Stereoselective, high purity | Multi-step process |

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or direct acetylation of the substituted benzene ring. For structurally analogous compounds (e.g., 2-chloro-1-(4-fluorophenyl)ethanone), acetyl chloride or chloroacetyl chloride is reacted with the aromatic substrate (2,5-difluoro-4-methylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Temperature control (0–5°C) minimizes side reactions like polyacylation. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Basic: How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C-F stretches (~1200 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (212.6 g/mol), with fragments corresponding to loss of Cl (m/z 177) or COCH₂Cl (m/z 157) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Contradictions may arise from conformational flexibility , solvent effects , or impurities . Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the acetyl group) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry. Use SHELX suite for structure refinement, leveraging high-resolution data to confirm bond angles and substituent positions .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .

Advanced: What crystallization strategies are effective for obtaining single crystals of this compound?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to modulate solubility. Slow evaporation at 4°C promotes nucleation .

- Seeding : Introduce microcrystals from a saturated solution to guide crystal growth.

- Temperature Gradients : Gradual cooling (e.g., 40°C → room temperature) reduces defects.

- Crystallography Notes : For SHELX refinement, ensure data completeness >95% and R-factor <0.05. Anisotropic displacement parameters improve accuracy for fluorine atoms .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The α-chloroketone group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, thiols). Key studies include:

- Kinetic Analysis : Monitor reaction progress via HPLC or in situ IR to determine rate constants. For example, pseudo-first-order kinetics are observed with aniline derivatives .

- Steric and Electronic Effects : The 2,5-difluoro-4-methyl substituents influence reactivity by modulating electron density on the aromatic ring and steric hindrance near the reaction site .

- DFT Studies : Calculate transition states to predict regioselectivity. For instance, nucleophilic attack at the carbonyl carbon may compete with Cl displacement .

Advanced: How can computational methods predict its stability under varying pH conditions?

Methodological Answer:

- pKa Estimation : Use software like MarvinSketch or ACD/pKa DB to predict protonation sites. The carbonyl oxygen (pKa ~ -2) and aromatic fluorine (pKa ~ 15) are key .

- Hydrolysis Studies : Simulate degradation pathways (e.g., base-catalyzed hydrolysis of the C-Cl bond) using molecular dynamics (MD) or QM/MM methods. Validate with experimental HPLC-MS data .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to its lachrymatory properties and potential skin irritation .

- Ventilation : Use a fume hood to avoid inhalation of vapors (boiling point ~337°C) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

Methodological Answer:

- TD-DFT Calculations : Simulate electronic transitions (e.g., π→π* in the aromatic ring, n→π* in the carbonyl). Compare with experimental λmax values (typically 250–300 nm) .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) red-shift absorption due to reduced HOMO-LUMO gaps. Methyl groups may cause hypsochromic shifts via steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.